

An In-depth Technical Guide to 3-Isocyanatopyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Isocyanatopyridine*

Cat. No.: *B091239*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanatopyridine, a heterocyclic aromatic isocyanate, is a versatile reagent in organic synthesis, particularly valued in the development of novel therapeutic agents. Its unique structure, featuring a pyridine ring coupled with a highly reactive isocyanate group, allows for the construction of a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **3-isocyanatopyridine**, with a focus on its application in medicinal chemistry.

Chemical Structure and Identification

The structural representation of **3-isocyanatopyridine** provides fundamental insights into its chemical behavior. The pyridine ring, an electron-deficient aromatic system, influences the reactivity of the isocyanate moiety.

Caption: Chemical structure of **3-isocyanatopyridine**.

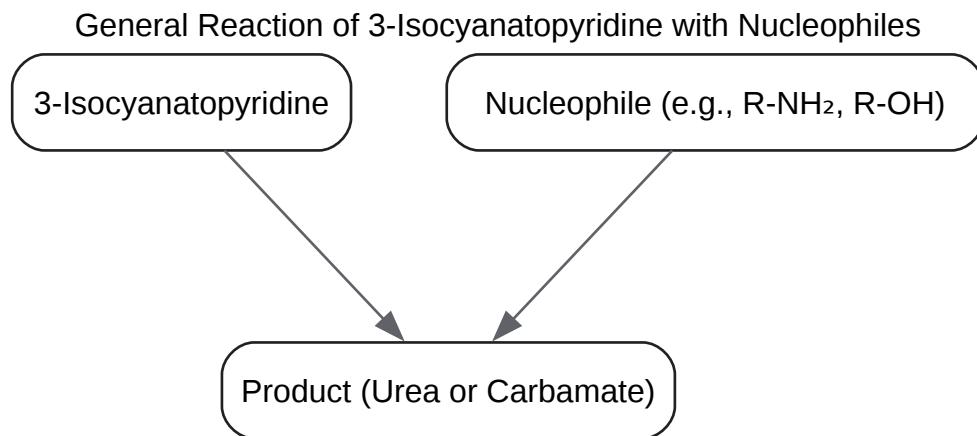
Table 1: Structural and Identification Data

Identifier	Value
IUPAC Name	3-isocyanatopyridine[1]
CAS Number	15268-31-2[1]
Molecular Formula	C ₆ H ₄ N ₂ O[1]
SMILES	C1=CC(=CN=C1)N=C=O[1]
InChI Key	SHVVSKCXWMEDRW-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3-isocyanatopyridine** is presented in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of **3-Isocyanatopyridine**


Property	Value	Source
Molecular Weight	120.11 g/mol	[1]
Boiling Point	181.9 °C at 760 mmHg	iChemical
Density	1.12 g/cm ³	iChemical
Flash Point	63.8 °C	iChemical
Melting Point	Not available	

Reactivity and Synthetic Applications

The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of **3-isocyanatopyridine**'s utility in organic synthesis.

Reaction with Nucleophiles: A General Workflow

The general reaction of **3-isocyanatopyridine** with nucleophiles, such as amines and alcohols, proceeds via nucleophilic addition to the central carbon of the isocyanate group. This leads to the formation of ureas and carbamates, respectively.

[Click to download full resolution via product page](#)

Caption: General reaction workflow of **3-isocyanatopyridine**.

Synthesis of Diarylurea Derivatives as IDH2 Inhibitors

A significant application of **3-isocyanatopyridine** is in the synthesis of diarylurea derivatives. These compounds have been investigated as potent and selective inhibitors of isocitrate dehydrogenase 2 (IDH2), a key enzyme in cellular metabolism whose mutations are implicated in various cancers. The synthesis typically involves the reaction of **3-isocyanatopyridine** with a substituted aniline.

Experimental Protocol: General Synthesis of N-(aryl)-N'-(pyridin-3-yl)urea Derivatives

A general procedure for the synthesis of diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate. The following is a representative protocol adapted for the synthesis of N-aryl-N'-(pyridin-3-yl)urea derivatives.

- Materials:

- Substituted aniline (1.0 eq)
- **3-Isocyanatopyridine** (1.0 eq)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Triethylamine (optional, as a base)
- Procedure:
 - To a solution of the substituted aniline in the anhydrous solvent, add **3-isocyanatopyridine** dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
 - If the aniline salt is used, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
 - Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
 - If the product remains in solution, the solvent is removed under reduced pressure.
 - The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Data

While a comprehensive public database of the spectra for **3-isocyanatopyridine** is not readily available, the expected characteristic spectroscopic features can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the four protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine.

- ^{13}C NMR: The carbon NMR spectrum will display six signals. The carbon of the isocyanate group is expected to appear in the range of δ 120-130 ppm. The five carbons of the pyridine ring will have characteristic shifts, with the carbons adjacent to the nitrogen atom appearing at lower field.
- FT-IR: The most prominent feature in the infrared spectrum will be a strong, sharp absorption band around $2250\text{-}2275\text{ cm}^{-1}$ characteristic of the asymmetric stretching vibration of the $\text{-N}=\text{C}=\text{O}$ group.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at m/z 120. Fragmentation patterns would likely involve the loss of CO (m/z 92) and subsequent fragmentation of the pyridylnitrene radical cation.

Safety and Handling

3-Isocyanatopyridine is a reactive and potentially hazardous chemical. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Isocyanatopyridine is a valuable building block in organic and medicinal chemistry. Its well-defined structure and predictable reactivity with nucleophiles make it a key component in the synthesis of complex molecules with important biological activities, particularly in the development of targeted cancer therapies. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Isocyanatopyridine | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Isocyanatopyridine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091239#3-isocyanatopyridine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com